Cas no 1416740-17-4 (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine)
![2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine structure](https://ja.kuujia.com/scimg/cas/1416740-17-4x500.png)
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-ylamine
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine
- 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine
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- インチ: 1S/C6H5BrN4/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,8H2,(H,9,10)
- InChIKey: FSILLCUEWRUWFY-UHFFFAOYSA-N
- SMILES: C12NC=C(N)C1=NC(Br)=CN=2
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 0
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332639-100mg |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95%+ | 100mg |
$813 | 2021-08-18 | |
Chemenu | CM332639-250mg |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95%+ | 250mg |
$1421 | 2021-08-18 | |
Chemenu | CM332639-1g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95%+ | 1g |
$2370 | 2021-08-18 | |
Chemenu | CM332639-250mg |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Alichem | A099002004-1g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95% | 1g |
2,436.12 USD | 2021-06-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS63123-1g |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95% | 1g |
¥2967.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS63123-1G |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95% | 1g |
¥ 2,970.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS63123-250mg |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95% | 250mg |
¥1187.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125576-1g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 97% | 1g |
¥4536 | 2023-04-15 | |
Alichem | A099002004-5g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine |
1416740-17-4 | 95% | 5g |
6,030.00 USD | 2021-06-01 |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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3. Book reviews
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amineに関する追加情報
2-Bromo-5H-Pyrrolo[2,3-b]Pyrazin-7-Amine: A Comprehensive Overview
The compound with CAS No. 1416740-17-4, commonly referred to as 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their unique electronic properties and potential applications in drug design. The structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine consists of a pyrrolopyrazine core with a bromine substituent at the 2-position and an amine group at the 7-position. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Recent studies have highlighted the importance of pyrrolopyrazine derivatives in medicinal chemistry. For instance, researchers have explored the potential of 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine as a precursor for synthesizing bioactive molecules with anti-cancer and anti-inflammatory properties. The bromine atom at the 2-position serves as an excellent leaving group, enabling nucleophilic substitution reactions that can introduce diverse substituents into the molecule. This feature makes it a valuable building block for constructing complex heterocyclic frameworks.
In terms of synthesis, 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine can be prepared through a variety of methods, including cyclization reactions and coupling strategies. One notable approach involves the reaction of an appropriate diamine with a bromoalkene under specific conditions to form the pyrrolopyrazine ring system. The presence of the amine group at the 7-position facilitates further functionalization, such as alkylation or acylation, which can enhance its bioavailability or target-specific activity.
From an applications perspective, 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine has shown promise in several areas. In drug discovery, it has been used as a scaffold for developing inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders. Additionally, its electronic properties make it a candidate for applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices.
Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its aromatic system, which enhances its stability and reactivity. These insights have guided researchers in designing more efficient synthetic routes and optimizing its properties for specific applications.
In conclusion, 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is a versatile compound with immense potential in various scientific domains. Its unique structure, coupled with recent breakthroughs in synthetic methodologies and computational modeling, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.
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